
3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid is a chemical compound with the molecular formula C15H19FO2 . It has a molecular weight of 250.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid is 1S/C15H19FO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2,(H,17,18) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid is a powder that is stored at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and others are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
1. Enzymatic Oxygen Scavenging System for Improved Dye Stability
An enzymatic oxygen scavenging system was developed to improve dye stability in single-molecule fluorescence experiments. This system is crucial for studying complex biological systems and showed improved performance compared to traditional systems, with applications in biological and chemical research (Aitken, Marshall, & Puglisi, 2008).
2. Asymmetric Synthesis in Pharmaceutical Applications
The yeast reductase YOL151W was used for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. This highlights its potential in pharmaceutical manufacturing, offering a high degree of specificity and efficiency (Choi et al., 2010).
3. Liquid-phase Catalytic Oxidation in Industrial Chemistry
This compound has applications in liquid-phase catalytic oxidation, particularly in industrial reactions. It plays a role in the transformation of cyclohexane into adipic acid, a crucial process in the chemical industry (Brégeault, 2003).
4. Cyclisation Catalyst in Organic Synthesis
It is used as a cyclisation catalyst for transforming 3-(2-fluorophenyl)-propanols to chromans in organic synthesis. This process is significant for creating complex organic compounds (Houghton, Voyle, & Price, 1984).
5. Synthesis of Mesogenic Compounds
The compound plays a role in the synthesis of mesogenic properties, particularly in lateral fluoro-substituted thiomethyl compounds. This has implications in the field of materials science, especially in developing advanced materials with specific optical properties (Goulding et al., 1995).
6. Selective Hydrogenation in Chemical Industry
It's involved in the selective hydrogenation of phenol to cyclohexanone, an important process in the manufacture of polyamides in the chemical industry (Wang et al., 2011).
7. Inhibitory Properties in Bioorganic Chemistry
The compound exhibits inhibitory properties against human carbonic anhydrase, which has implications in the treatment of various medical conditions like glaucoma, epilepsy, and osteoporosis (Balaydın, Şentürk, & Menzek, 2012).
8. Biological Evaluation in Medicinal Chemistry
It has been synthesized and biologically evaluated as bis benzylidne cyclohexanone derivatives, showing potential as a potent α-glucosidase inhibitor and antileishmanial compound (Lotfy et al., 2017).
9. Environmental-Friendly Production of Adipic Acid
This compound is used in an environmentally friendly method to produce adipic acid directly from cyclohexenes, showcasing its significance in green chemistry (Sato, Aoki, & Noyori, 1998).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-cyclohexyl-2-(4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJXBJLIDPBGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

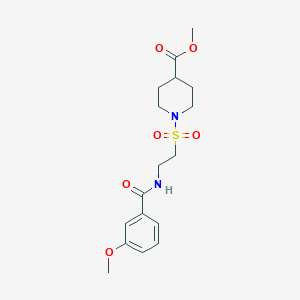
![(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2663766.png)
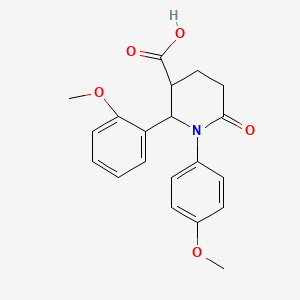
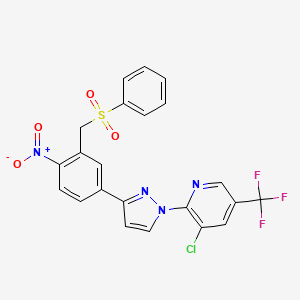
![methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate](/img/structure/B2663773.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-3-carboxamide](/img/structure/B2663774.png)
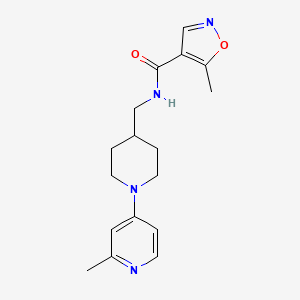

![2-[2-(1-Methylcyclopropyl)phenyl]ethanol](/img/structure/B2663777.png)
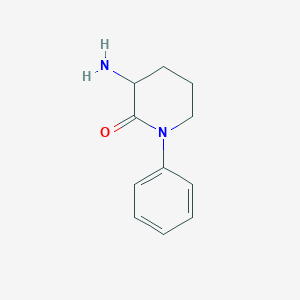
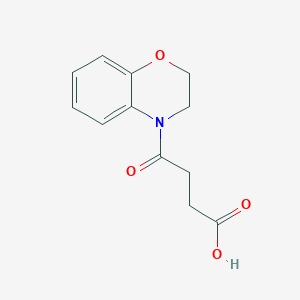
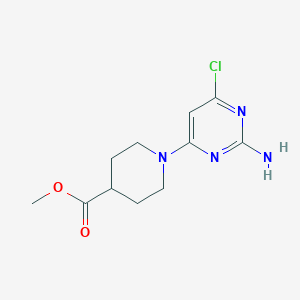
![N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2663785.png)
